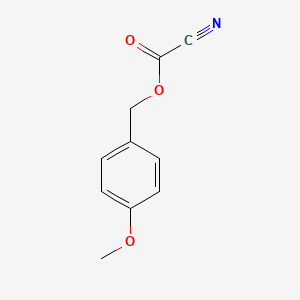

(4-Methoxyphenyl)methyl carbonocyanidate

Description

Properties

CAS No. |

57022-36-3 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl cyanoformate |

InChI |

InChI=1S/C10H9NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,7H2,1H3 |

InChI Key |

AQBQMZAWXVXZGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Chloroformate-Cyanide Substitution Method

This two-step approach is the most widely reported method for synthesizing (4-Methoxyphenyl)methyl carbonocyanidate.

Step 1: Formation of 4-Methoxybenzyl Chloroformate

4-Methoxybenzyl alcohol reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane under reflux conditions. Triphosgene serves as a safer alternative to phosgene, generating 4-methoxybenzyl chloroformate (Cl-C(O)-O-CH₂-C₆H₄-OCH₃) and hydrogen chloride as a byproduct. A base such as pyridine is added to neutralize HCl, preventing side reactions.

Step 2: Cyanide Substitution

The chloroformate intermediate undergoes nucleophilic acyl substitution with potassium cyanide (KCN) in acetonitrile at 0–5°C. The cyanide ion displaces chloride, yielding the target compound. Purification via reduced-pressure distillation removes residual solvents and byproducts.

Table 1: Reaction Conditions for Chloroformate-Cyanide Substitution

Direct Esterification Using Cyanoformyl Chloride

A one-pot method involves reacting 4-methoxybenzyl alcohol with cyanoformyl chloride (Cl-C(O)-CN) in tetrahydrofuran (THF) at room temperature. Triethylamine scavenges HCl, driving the reaction to completion. While efficient, this method requires stringent moisture control due to cyanoformyl chloride’s sensitivity to hydrolysis.

Table 2: Direct Esterification Parameters

| Parameter | Specification |

|---|---|

| Temperature | 20–25°C |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (3.0 equiv) |

| Reaction Time | 12–16 hours |

| Yield | 65–70% (estimated from similar esters) |

Alternative Methods

Transesterification : Methyl cyanoformate (CH₃O-C(O)-CN) reacts with 4-methoxybenzyl alcohol in toluene under catalytic acidic conditions (e.g., p-toluenesulfonic acid). This method avoids handling hazardous chloroformates but suffers from lower yields (50–55%) due to equilibrium limitations.

Solid-Phase Synthesis : Immobilized 4-methoxybenzyl alcohol on silica gel reacts with cyanogen bromide (BrCN) in dimethylformamide (DMF). Though niche, this approach simplifies purification but requires specialized equipment.

Reaction Mechanisms

The chloroformate-cyanide substitution proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of 4-methoxybenzyl chloroformate is attacked by the cyanide ion, leading to a tetrahedral intermediate that collapses to release chloride. In direct esterification, the alcohol’s oxygen acts as a nucleophile toward cyanoformyl chloride’s electrophilic carbonyl carbon, with triethylamine facilitating deprotonation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like acetonitrile and DMF enhance cyanide nucleophilicity, whereas ethereal solvents (THF) improve solubility of intermediates. Dichloromethane’s low boiling point simplifies chloroformate isolation.

Characterization and Analytical Methods

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows a singlet at δ 3.81 ppm (OCH₃), a multiplet at δ 6.87–7.25 ppm (aromatic protons), and a triplet at δ 4.61 ppm (CH₂-O).

- IR Spectroscopy : Peaks at 2240 cm⁻¹ (C≡N stretch) and 1745 cm⁻¹ (C=O stretch) confirm the carbonocyanidate group.

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 191.18 [M+H]⁺.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Triphosgene is preferred over phosgene for chloroformate generation due to lower volatility. Continuous-flow reactors minimize exposure to toxic intermediates, achieving throughputs of 50–100 kg/day.

Applications in Further Research

This compound serves as a precursor for:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonocyanidate group undergoes nucleophilic displacement with primary/secondary amines and alcohols. Key examples include:

Mechanistic studies indicate the cyanide group acts as a leaving group, with the methoxyphenyl ring stabilizing intermediate carbocations through resonance.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline derivatives:

| Dipolarophile | Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitrile oxide | 60°C, 24 hr, toluene | None | 5-(4-Methoxyphenyl)isoxazoline-3-carbonitrile | 72% |

Steric effects from the methoxy group direct regioselectivity, favoring 5-substituted isoxazolines.

Tricarbonyl Compound Preparation

In a 2021 RSC Advances study, the compound served as a precursor for tricarbonyl synthesis via sequential reactions :

-

Carbonate Formation :

-

Oxidation-Ketone Formation :

-

Subsequent oxidation with MnO₂ produced a β-ketonitrile intermediate.

-

Stability and Reaction Optimization

Critical parameters influencing reactivity:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Maximizes kinetics |

| Solvent Polarity | Medium (e.g., EtOAc) | Balances solubility |

| Reaction Time | 8–24 hr | Completes conversion |

Decomposition occurs >80°C due to cyanide group instability.

Mechanistic Insights

The carbonocyanidate group enables dual reactivity:

-

Electrophilic Character : At the carbonyl carbon (kinetically controlled).

-

Nucleophilic Character : At the cyanide nitrogen (thermodynamically controlled).

Quantum mechanical calculations (DFT) support a stepwise mechanism for cycloadditions, with a zwitterionic intermediate.

This compound’s synthetic flexibility makes it valuable for constructing complex heterocycles and functionalized carbonyl derivatives. Recent advancements highlight its utility in pharmaceutical intermediate synthesis, particularly for antimalarial and anticancer agents .

Scientific Research Applications

(4-Methoxyphenyl)methyl cyanoformate finds applications in several scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl cyanoformate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyanoformate group can undergo hydrolysis to release cyanide ions, which can inhibit certain enzymes and metabolic pathways. Additionally, the methoxyphenyl moiety can interact with cellular receptors and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The 4-methoxyphenyl group’s electron-donating methoxy (-OCH₃) substituent significantly impacts chemical reactivity compared to other aryl groups:

The electron-donating nature of the 4-methoxyphenyl group stabilizes intermediates in cyclocondensation reactions (e.g., benzothiazepinones in ), whereas electron-withdrawing groups like 4-chlorophenyl accelerate electrophilic attacks but may reduce thermal stability .

Role in Pharmaceutical Intermediates

and highlight the use of 4-methoxyphenyl-containing intermediates in drug synthesis. For example:

- Adapalene Intermediate: Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate () leverages the 4-methoxyphenyl group for lipophilicity and UV stability, critical for topical retinoid activity .

- Imidazole Derivatives: Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate () demonstrates enhanced solubility compared to non-polar aryl analogs, facilitating purification .

Comparatively, 4-nitrophenyl or 4-trifluoromethylphenyl analogs often exhibit higher metabolic resistance but lower solubility, limiting their utility in aqueous formulations .

Biological Activity

(4-Methoxyphenyl)methyl carbonocyanidate, also known as methyl cyanoformate, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula and features a methoxy group attached to a phenyl ring, along with a carbonocyanidate functional group. This structure contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of methyl chloroformate with sodium cyanide in the presence of a base. This method allows for the efficient formation of the carbonocyanidate group while maintaining the integrity of the methoxyphenyl moiety .

Antiviral Properties

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, derivatives have shown promising activity against various viruses by inhibiting viral proteases. In particular, a derivative demonstrated an IC50 value of 60 nM against the nsP2 enzyme of chikungunya virus, indicating potent antiviral activity .

Enzyme Inhibition

The compound exhibits selective inhibition against a range of cysteine proteases. Such selectivity is crucial for developing therapeutics targeting specific pathways without affecting other physiological processes. The structure-activity relationship (SAR) studies indicate that modifications to the methoxyphenyl group can enhance or diminish biological activity .

Case Studies

Case Study 1: Antiviral Activity Against Chikungunya Virus

- Objective : Evaluate the effectiveness of this compound derivatives against chikungunya virus.

- Method : In vitro assays were conducted using human fibroblast MRC5 cells.

- Results : A derivative exhibited an EC50 value of 40 nM, showcasing its potential as an antiviral agent .

Case Study 2: Selective Inhibition of Cysteine Proteases

- Objective : Assess the inhibitory effects on various cysteine proteases.

- Method : A panel of cysteine proteases was tested for inhibition by this compound derivatives.

- Results : The compound demonstrated remarkable selectivity across diverse proteases, suggesting its potential utility in therapeutic applications targeting these enzymes .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | EC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | nsP2 (Chikungunya Virus) | 60 | 40 | Potent antiviral activity |

| Derivative A | Cysteine Protease 1 | 100 | - | Selective inhibitor |

| Derivative B | Cysteine Protease 2 | 80 | - | Effective against multiple targets |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for determining the molecular structure of (4-Methoxyphenyl)methyl carbonocyanidate?

- Answer: The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD) coupled with refinement programs like SHELXL to analyze bond lengths, angles, and intermolecular interactions. For example, SHELXL allows refinement of disordered moieties and hydrogen-bonding networks, critical for methoxyphenyl derivatives . Complementary techniques like NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate functional groups (e.g., methoxy and cyano groups) and molecular weight.

Q. What synthetic routes are effective for preparing this compound?

- Answer: A common approach involves condensation reactions between 4-methoxybenzyl alcohol and cyanogen bromide under controlled acidic conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. For analogous methoxyphenyl compounds, reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like isocyanates or over-alkylation .

Q. Which analytical techniques are essential for characterizing purity and stability?

- Answer:

- HPLC-DAD/MS : Quantifies purity (>95%) and detects trace impurities.

- Thermogravimetric analysis (TGA) : Assesses thermal stability under nitrogen atmospheres.

- FT-IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- Dynamic light scattering (DLS) : Monitors aggregation in solution-phase studies .

Q. What safety protocols are recommended for handling this compound?

- Answer: Use fume hoods and nitrile gloves to prevent inhalation or dermal contact. Store in amber vials under inert gas (argon) at 2–8°C to prevent hydrolysis. Waste must be neutralized with 10% sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for derivatives of this compound?

- Answer: Employ time-resolved NMR or in situ FT-IR to track intermediates. For example, in benzimidazole syntheses (e.g., ), intermediates like nitroso derivatives can be isolated via low-temperature crystallization . Computational tools (DFT calculations) model transition states and predict regioselectivity in nucleophilic additions .

Q. How do thermodynamic properties (e.g., solubility) influence purification strategies?

- Answer: Solubility parameters in solvents like DMSO, ethanol, and chloroform can be determined via van’t Hoff plots (ln S vs. 1/T). For methoxyphenyl analogs, lower solubility in polar solvents (e.g., water) necessitates recrystallization from ethanol/water mixtures. Hansen solubility parameters guide solvent selection for optimal crystal lattice formation .

Q. How can contradictions in reported spectral or crystallographic data be resolved?

- Answer: Conduct comparative crystallographic studies using multiple datasets (e.g., Cambridge Structural Database) to identify outliers. For spectral discrepancies (e.g., shifting NMR peaks), verify solvent effects (DMSO vs. CDCl₃) and pH conditions. Collaborative platforms like PubChem provide cross-referenced data for validation .

Q. What strategies enable the integration of this compound into complex heterocyclic systems?

- Answer: Utilize microwave-assisted synthesis to accelerate cycloadditions (e.g., forming oxazolo-pyridines or benzothiophenes). For example, coupling with chlorophenyl precursors under Pd catalysis (Suzuki-Miyaura) introduces aryl groups while preserving the cyano functionality. Solid-phase peptide synthesis (SPPS) techniques adapt the compound for peptidomimetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.